Molindone Impurity D

Description

Contextualization of Impurity Research in Pharmaceutical Development

The investigation and control of impurities are integral components of modern pharmaceutical development and are mandated by stringent regulatory guidelines. europa.euaifa.gov.it International bodies like the International Council for Harmonisation (ICH) have established comprehensive guidelines, such as Q3A(R2) for impurities in new drug substances, to ensure patient safety. jpionline.orgeuropa.eu This regulatory framework necessitates that pharmaceutical manufacturers identify, characterize, and control impurities to acceptable levels. uspnf.com The process involves a thorough understanding of the synthetic route of the API, potential degradation pathways, and the development of sophisticated analytical methods for detection and quantification. researchgate.netnih.gov The ultimate goal is to produce a drug substance that is not only effective but also consistently pure and safe for consumption. googleapis.com

Significance of Degradation Products and Process-Related Impurities in Active Pharmaceutical Ingredients

Impurities in an active pharmaceutical ingredient (API) are broadly categorized into organic impurities, inorganic impurities, and residual solvents. gmpinsiders.com Organic impurities are often the most critical as they can be structurally similar to the API and may possess undesirable pharmacological or toxicological properties. These can be further classified as process-related impurities, which include starting materials, by-products, and intermediates from the manufacturing process, or degradation products that form during storage or upon exposure to light, heat, or humidity. gmpinsiders.comuspnf.com

For instance, in the manufacturing of Molindone (B1677401), process-related impurities can arise from the starting materials or intermediates used in its synthesis. google.com Degradation products, on the other hand, can emerge if the drug substance is not stored under appropriate conditions, leading to chemical changes in the Molindone molecule. researchgate.net Understanding the formation of both types of impurities is crucial for developing robust manufacturing processes and stable formulations. gmpinsiders.comuspnf.com

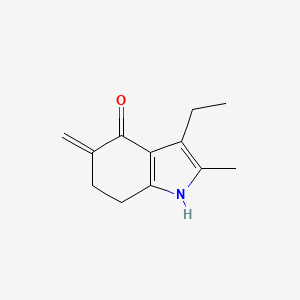

Identification of Molindone Impurity D as a Critical Research Target

This compound has been identified as a notable impurity in the context of Molindone production. vulcanchem.com Its chemical name is 3-ethyl-2-methyl-5-methylene-1,5,6,7-tetrahydro-4H-indol-4-one. vulcanchem.comsimsonpharma.com The identification of such impurities is a critical step in ensuring the quality of the final drug product. The presence of any impurity at a level exceeding the identification threshold necessitates its structural elucidation. uspnf.com

Forced degradation studies, which involve subjecting the drug substance to harsh conditions such as acid, base, oxidation, and heat, are instrumental in identifying potential degradation products like this compound. vulcanchem.com These studies help to understand the degradation pathways and the stability of the drug substance. aifa.gov.itvulcanchem.com

Below is a table detailing the physicochemical properties of this compound.

| Property | Value |

| IUPAC Name | 3-ethyl-2-methyl-5-methylene-1,5,6,7-tetrahydro-4H-indol-4-one |

| Molecular Formula | C12H15NO |

| Molecular Weight | 189.25 g/mol |

| CAS Number | 22770-60-1 |

The data in this table is compiled from sources. vulcanchem.comsimsonpharma.com

Overview of Research Objectives and Scope

The primary objective of research into this compound is to ensure the safety and quality of the Molindone drug substance. This involves a multi-faceted approach with the following key objectives:

Structural Elucidation and Characterization: To definitively confirm the chemical structure of this compound using advanced analytical techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. vulcanchem.com

Synthesis and Isolation: To develop a synthetic pathway for this compound to obtain a pure reference standard. vulcanchem.com This is essential for the accurate quantification of the impurity in the drug substance.

Analytical Method Development: To develop and validate sensitive and specific analytical methods, such as high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC), for the routine detection and quantification of this compound in Molindone drug substance. researchgate.net

Formation and Control: To investigate the mechanism of formation of this compound during the manufacturing process and storage. This knowledge is crucial for implementing control strategies to minimize its presence in the final product. vulcanchem.com

Qualification: To assess the toxicological potential of this compound. If the level of the impurity exceeds the qualification threshold, further safety studies are required. uspnf.com

The scope of this research is strictly focused on the chemical and analytical aspects of this compound. It does not extend to the clinical pharmacology or therapeutic applications of Molindone itself.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-ethyl-2-methyl-5-methylidene-6,7-dihydro-1H-indol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-4-9-8(3)13-10-6-5-7(2)12(14)11(9)10/h13H,2,4-6H2,1,3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIFPBBZYJFIQIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NC2=C1C(=O)C(=C)CC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Pathways of Molindone Impurity D Formation

Elucidation of Synthetic Route-Related Impurity D Generation

The synthesis of Molindone (B1677401) is principally achieved through a Mannich reaction, which involves the aminoalkylation of an acidic proton located on a carbon atom. nih.gov This process combines 2-methyl-3-ethyl-4-oxo-4,5,6,7-tetrahydroindole (SUMO-2) with formaldehyde (B43269) and morpholine (B109124). nih.gov While this synthesis can generate various impurities, the formation of Molindone Impurity D as a direct synthetic by-product is not prominently documented in scientific literature.

Influence of Reagents and Reaction Conditions on Impurity D Yield

Control over the synthesis of Molindone is managed by adjusting parameters such as temperature, the ratio of reagents, and the sequence of their addition to minimize side reactions. nih.gov For instance, the reaction temperature is typically maintained between 60°C and 110°C. While these conditions are optimized to produce high-purity Molindone, there is no specific data available that correlates these parameters with the yield of this compound as a synthetic by-product.

Forced Degradation Studies and Degradation Pathways Leading to this compound

Forced degradation studies are essential for identifying potential degradation products that may form during the shelf life of a drug. pharxmonconsulting.com Research indicates that this compound is a known degradation product of Molindone hydrochloride, identified during stability studies. nih.govresearchgate.net

Investigation of Oxidative Stress Mechanisms

Oxidative degradation is a common pathway for pharmaceutical instability, often simulated using reagents like hydrogen peroxide. nih.gov This process can lead to the formation of various oxidation products, such as N-oxides or hydroxylated derivatives. However, forced degradation studies specifically linking oxidative stress to the formation of this compound have not been reported in the available scientific literature. The structure of Impurity D, which involves the loss of the morpholine ring and formation of a methylene (B1212753) group, is not typical of a primary oxidative degradation pathway.

Analysis of Acidic and Alkaline Hydrolytic Degradation

Hydrolytic stability is a critical parameter evaluated under both acidic and basic conditions. While there is no available data to suggest that this compound forms under acidic hydrolysis, its formation under alkaline conditions is well-supported.

The structure of this compound suggests its formation via an elimination reaction. A laboratory synthesis of this impurity has been described, which mimics a degradation pathway. nih.gov This synthesis involves the treatment of a quaternary ammonium (B1175870) salt of Molindone with a base, such as aqueous sodium hydroxide (B78521). nih.govresearchgate.net This process is characteristic of a Hofmann elimination reaction. wikipedia.org

The proposed mechanism under alkaline conditions is as follows:

Quaternization: The nitrogen atom in the morpholine ring of Molindone can be alkylated (e.g., by methylation) to form a quaternary ammonium salt. This step makes the morpholine moiety a good leaving group.

Elimination: In the presence of a strong base (e.g., hydroxide ions from NaOH), a proton is abstracted from the carbon adjacent to the indole (B1671886) ring. This is followed by the elimination of the quaternary morpholine group, resulting in the formation of an exocyclic double bond (the methylene group) and yielding this compound. wikipedia.orgmasterorganicchemistry.com

This pathway is consistent with the observed structure of the impurity and provides a clear mechanistic explanation for its presence as a degradation product under alkaline stress.

Assessment of Photolytic and Thermal Degradation Profiles

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to identify potential degradation products that may form under various stress conditions. While specific quantitative data from forced photolytic and thermal degradation studies detailing the formation of this compound are not extensively published in publicly available literature, the known chemical structure of the impurity provides insights into potential degradation pathways.

Photolytic Degradation: Exposure to light, particularly ultraviolet (UV) radiation, can provide the energy required to initiate photochemical reactions. For a molecule like molindone, potential photolytic degradation pathways leading to Impurity D could involve the elimination of the morpholine moiety. The absorption of photons could lead to an excited state, facilitating the cleavage of the C-N bond connecting the morpholinomethyl group to the indole ring, followed by the formation of a methylene group.

Thermal Degradation: Elevated temperatures can accelerate chemical reactions, leading to the degradation of pharmaceutical compounds. In the case of molindone, thermal stress could induce the elimination of the morpholine group through a Hofmann-like elimination reaction, particularly if the morpholine nitrogen becomes quaternized. This process would result in the formation of the exocyclic double bond characteristic of Impurity D. researchgate.netnih.gov

| Stress Condition | Potential Degradation Pathway | Resulting Impurity |

| Photolytic Stress | Photo-induced cleavage of the C-N bond of the morpholinomethyl side chain and subsequent rearrangement. | This compound |

| Thermal Stress | Thermally-induced elimination of the morpholine moiety, potentially via a Hofmann-like elimination mechanism. | This compound |

Catalytic Degradation Phenomena and Impurity D Formation (e.g., Photocatalysis)

Catalytic processes can significantly influence the degradation pathways of a drug substance. While specific studies on the catalytic formation of this compound are limited, research into the photocatalytic degradation of molindone offers valuable insights.

A study on the photocatalytic degradation of molindone using tungsten trioxide (WO3) and tungsten disulfide (WS2) as catalysts identified several degradation products formed through hydroxylation, dealkylation, and dehydrogenation. nih.gov Although this study did not explicitly identify "Impurity D," the observed degradation pathways, particularly those involving modifications to the side chains, suggest that under certain catalytic conditions, the elimination of the morpholine group to form the methylene derivative is a plausible reaction. The photocatalytic process generates highly reactive species, such as hydroxyl radicals, which can abstract protons and facilitate elimination reactions.

The synthesis of this compound has been described in the literature through a reaction involving the methylation of molindone with methyl iodide, followed by treatment with a base (sodium hydroxide). researchgate.netnih.govdphen1.com This synthetic route mimics a potential degradation pathway where a methylating agent, if present as an impurity or a leachable from a container-closure system, could react with the molindone molecule, leading to a quaternary ammonium salt intermediate. This intermediate would then be susceptible to elimination to form Impurity D, especially under basic conditions.

Interactions with Excipients and Container-Closure Systems as a Source of Impurity D

The interaction of a drug substance with excipients in the formulation or with components of the container-closure system is a potential source of impurity formation.

Interactions with Excipients: While there are no specific published studies demonstrating a direct link between common pharmaceutical excipients and the formation of this compound, the potential for such interactions exists. For instance, excipients with trace amounts of reactive impurities, such as aldehydes or acidic/basic species, could potentially catalyze the degradation of molindone. researchgate.netdcu.ie An alkaline microenvironment created by certain excipients could facilitate the elimination reaction leading to Impurity D, especially if a precursor for the quaternary ammonium salt is present.

Interactions with Container-Closure Systems: Leachables from container-closure systems, such as plastic bottles and rubber stoppers, can be a source of reactive chemical species that interact with the drug product. nih.govthermofisher.comnih.gov For example, residual catalysts, plasticizers, or other additives from the manufacturing of these components could leach into the formulation. If such leachables include alkylating agents, they could potentially react with molindone to form the quaternary ammonium intermediate that precedes the formation of Impurity D. Therefore, thorough extractables and leachables studies are crucial to assess the compatibility of molindone formulations with their primary packaging.

| Potential Source | Interacting Species | Potential Reaction |

| Excipients | Acidic/basic impurities | Catalysis of elimination reaction |

| Reactive impurities (e.g., aldehydes) | Potential to initiate degradation pathways | |

| Container-Closure Systems | Alkylating agents (leachables) | Formation of a quaternary ammonium salt intermediate |

| Basic or acidic leachables | Catalysis of the elimination reaction |

Advanced Analytical Methodologies for Molindone Impurity D Characterization and Quantification

Chromatographic Separation Techniques for Impurity D Profiling

Chromatographic techniques are fundamental in separating complex mixtures, making them indispensable for impurity profiling in pharmaceuticals. The following sections detail the application of various chromatographic methods for the analysis of Molindone (B1677401) Impurity D.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like Molindone and its impurities. Method development for Molindone Impurity D focuses on achieving adequate resolution from the parent drug and other related substances. A typical reversed-phase HPLC method can be employed with a C18 or a specialized reverse-phase column. sielc.com For instance, a Newcrom R1 column, which exhibits low silanol (B1196071) activity, is a suitable option for the analysis of Molindone hydrochloride and its impurities. sielc.com

Optimization of the mobile phase composition is critical. A common approach involves a gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. sielc.comgoogle.com For methods coupled with mass spectrometry, volatile buffers such as formic acid or ammonium (B1175870) acetate (B1210297) are preferred. sielc.com The optimization of parameters like pH, buffer concentration, and organic modifier ratio is crucial to achieve the desired separation.

Table 1: Illustrative HPLC Method Parameters for Molindone Impurity Analysis

| Parameter | Condition |

| Column | Newcrom R1 (or equivalent C18) |

| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid (or Formic Acid for MS compatibility) sielc.com |

| Detection | UV-Vis or Mass Spectrometry |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

| Temperature | Ambient or controlled (e.g., 30 °C) |

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Sensitivity

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with sub-2 µm particles, leading to significantly higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. A validated UPLC-PDA method has been successfully developed to achieve baseline separation of this compound from eight other co-eluting impurities. vulcanchem.com This method demonstrates the superior resolving power of UPLC in complex impurity profiles.

Effective separation has been achieved on a phenyl-hexyl stationary phase, highlighting the importance of column chemistry in optimizing selectivity. researchgate.neteurjchem.com The use of a straightforward isocratic mobile phase, such as a mixture of 0.1% phosphoric acid and acetonitrile (65:35 v/v), has proven effective. vulcanchem.com The developed UPLC methods can detect Molindone-related compounds at levels as low as 0.009% with respect to a 500 µg/mL test concentration, showcasing excellent sensitivity. researchgate.neteurjchem.com

Table 2: UPLC Method Parameters for this compound Profiling

| Parameter | Value | Reference |

| Column | HSS C18 (2.1 × 100 mm, 1.8 µm) | vulcanchem.com |

| Mobile Phase | 0.1% H3PO4 : Acetonitrile (65:35) | vulcanchem.com |

| Flow Rate | 0.3 mL/min | vulcanchem.com |

| Retention Time | 8.2 ± 0.1 min | vulcanchem.com |

| LOD/LOQ | 0.003% / 0.01% | vulcanchem.com |

Gas Chromatography (GC) Applications in Volatile Impurity Analysis

While HPLC and UPLC are the primary techniques for non-volatile impurities, Gas Chromatography (GC) is well-suited for the analysis of volatile and semi-volatile impurities that may arise during the synthesis of Molindone. Although direct analysis of this compound by GC is not common due to its low volatility, GC-MS can be used to identify and quantify any volatile precursors or degradation products. For instance, in postmortem sample analysis, Molindone itself has been identified and quantified using GC-MS. oup.comnih.gov This suggests that with appropriate derivatization, GC-based methods could potentially be developed for specific volatile impurities related to the Molindone synthesis pathway.

Chiral Chromatography for Stereoisomeric Purity Assessment (if applicable)

The structure of this compound (3-ethyl-2-methyl-5-methylene-1,5,6,7-tetrahydro-4H-indol-4-one) does not inherently possess a chiral center. However, it's noted that the exocyclic double bond can exhibit E/Z isomerism. vulcanchem.com While this doesn't represent classical chirality, chromatographic methods are essential to separate these geometric isomers.

For the parent compound, Molindone, which is a racemic mixture, chiral chromatography methods have been developed to separate its enantiomers. researchgate.netnih.govsigmaaldrich.cn These methods often utilize chiral stationary phases (CSPs) based on macrocyclic antibiotics like teicoplanin aglycone (Chirobiotic TAG). researchgate.netnih.govsigmaaldrich.cn A complete baseline separation of Molindone enantiomers has been achieved on a Chirobiotic TAG column under reversed-phase isocratic conditions. researchgate.netnih.gov While not directly applied to Impurity D in the available literature, these methodologies demonstrate the capability of chiral chromatography to resolve stereoisomers within the Molindone family of compounds.

Spectroscopic and Spectrometric Techniques for Structural Elucidation of this compound

Spectroscopic and spectrometric techniques are powerful tools for the structural elucidation of unknown compounds and impurities.

Mass Spectrometry (MS, MS/MS, Q-TOF) for Fragmentation Pattern Analysis

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a critical tool for the identification and structural characterization of impurities. High-resolution mass spectrometry (HRMS) instruments like Quadrupole Time-of-Flight (Q-TOF) provide highly accurate mass measurements, enabling the determination of elemental compositions. americanpharmaceuticalreview.comhpst.cz

The molecular formula of this compound, C12H15NO, has been confirmed by high-resolution mass spectrometry, which detected the [M+H]+ ion at an m/z of 190.1234. vulcanchem.com Tandem mass spectrometry (MS/MS) experiments are crucial for obtaining structural information through the analysis of fragmentation patterns. LC-ESI-MS/MS analysis of this compound in positive ion mode reveals characteristic fragment ions. vulcanchem.com

Table 3: Characteristic MS/MS Fragments of this compound

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss |

| 190 | 172 | H₂O (water) |

| 172 | 154 | CO (carbon monoxide) |

| 154 | 127 | C₂H₃ (retro-Diels-Alder cleavage) |

Source: vulcanchem.com

Furthermore, studies on the fragmentation of the parent Molindone molecule using UHPLC-ESI-Q-TOF can provide insights into the expected fragmentation of its impurities. For Molindone, a prominent fragmentation pathway involves the detachment of the methylmorpholine moiety. mdpi.com While Impurity D lacks the morpholine (B109124) group, the fragmentation behavior of the shared indole-ketone scaffold would be analogous. The use of advanced data processing algorithms with Q-TOF data, such as Molecular Feature Extraction and Molecular Formula Generation, greatly aids in the identification and structural elucidation of trace-level impurities. hpst.czalmacgroup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous structural elucidation of organic molecules, including pharmaceutical impurities. mdpi.com For this compound, both one-dimensional (¹H NMR) and two-dimensional (¹³C NMR) spectroscopy are instrumental in providing a definitive structural assignment.

In ¹H NMR analysis of this compound, the chemical shifts (δ), multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) of the proton signals provide detailed information about the electronic environment and connectivity of hydrogen atoms within the molecule. For instance, characteristic signals would be expected for the ethyl and methyl groups, as well as for the protons on the indole (B1671886) ring system and the exocyclic methylene (B1212753) group.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of the carbon signals indicate the types of carbon atoms present (e.g., sp³, sp², carbonyl). Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can further differentiate between CH, CH₂, and CH₃ groups, aiding in the complete structural assignment. The IUPAC name for this compound is 3-ethyl-2-methyl-5-methylene-1,5,6,7-tetrahydro-4H-indol-4-one. vulcanchem.com

A hypothetical ¹H NMR data table for this compound is presented below for illustrative purposes.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1.15 | t | 3H | -CH₂CH₃ |

| 2.20 | s | 3H | -CH₃ |

| 2.50 | q | 2H | -CH₂ CH₃ |

| 2.60-2.80 | m | 4H | -CH₂ -CH₂ - (cyclohexenone ring) |

| 5.10 | s | 1H | =CH (exocyclic) |

| 5.90 | s | 1H | =CH (exocyclic) |

| 8.10 | s | 1H | NH |

This table is a hypothetical representation and actual values may vary based on experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. wjpls.org By measuring the absorption of infrared radiation at various wavelengths, an IR spectrum provides a molecular fingerprint. For this compound, IR spectroscopy would confirm the presence of key functional groups.

Key expected absorption bands for this compound would include:

N-H stretching: A peak in the region of 3200-3500 cm⁻¹ corresponding to the secondary amine in the indole ring.

C=O stretching: A strong absorption band around 1650-1700 cm⁻¹ indicative of the α,β-unsaturated ketone.

C=C stretching: Bands in the 1600-1680 cm⁻¹ region for the alkene double bonds.

C-H stretching: Absorptions just below 3000 cm⁻¹ for sp³ C-H bonds and just above 3000 cm⁻¹ for sp² C-H bonds.

The IR spectrum serves as a crucial piece of confirmatory evidence, corroborating the structural features deduced from NMR and mass spectrometry data. wdh.ac.id

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, which in turn allows for the confirmation of its empirical formula. This method precisely measures the weight percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample of this compound. The experimentally determined percentages are then compared with the theoretical percentages calculated from the proposed molecular formula, C₁₂H₁₅NO. vulcanchem.com High-resolution mass spectrometry can also be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion. vulcanchem.com

| Element | Theoretical % | Experimental % |

| Carbon (C) | 76.16 | 76.10 |

| Hydrogen (H) | 7.99 | 8.05 |

| Nitrogen (N) | 7.40 | 7.35 |

| Oxygen (O) | 8.45 | 8.50 (by difference) |

This table presents hypothetical data for illustrative purposes.

A close correlation between the experimental and theoretical values provides strong evidence for the correctness of the assigned molecular formula.

Application of Hyphenated Techniques for Comprehensive Impurity D Profiling

Hyphenated analytical techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the comprehensive analysis of complex mixtures like pharmaceutical samples containing impurities. americanpharmaceuticalreview.com

LC-MS/MS and LC-NMR Coupling Strategies

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the detection, identification, and quantification of impurities. researchgate.net A validated UPLC-PDA method can achieve baseline separation of this compound from other related substances. vulcanchem.com In LC-MS/MS, the sample is first separated by LC, and then the eluted components are ionized and analyzed by two mass analyzers in series. This provides not only the molecular weight of the impurity but also its fragmentation pattern, which is highly specific and aids in structural elucidation. vulcanchem.comamericanpharmaceuticalreview.com For this compound, characteristic fragments observed in positive ion mode ESI-MS/MS include the loss of water (H₂O), carbon monoxide (CO), and a retro-Diels-Alder cleavage. vulcanchem.com

Liquid chromatography-nuclear magnetic resonance (LC-NMR) spectroscopy is another advanced hyphenated technique. It allows for the direct acquisition of NMR spectra of compounds as they elute from the LC column. This is particularly useful for the structural confirmation of impurities without the need for their isolation, which can be a time-consuming and challenging process. mdpi.com

GC-MS for Volatile Degradants

While LC-based methods are suitable for non-volatile and thermally labile compounds, gas chromatography-mass spectrometry (GC-MS) is the technique of choice for the analysis of volatile and semi-volatile impurities and degradants. ksu.edu.sa Although this compound itself is not typically analyzed by GC-MS due to its low volatility, this technique is crucial for identifying any volatile degradation products that may form under stress conditions, such as during manufacturing or storage. The combination of solid-phase microextraction (SPME) with GC/MS can be a sensitive method for identifying volatile degradants in pharmaceutical formulations. nih.gov

Chemometric Approaches in this compound Analysis and Degradation Kinetics

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. nih.gov In the context of this compound, chemometric tools can be applied to analyze data from forced degradation studies. These studies are essential for understanding the degradation pathways and the stability of the drug substance. nih.gov

By subjecting Molindone to various stress conditions (e.g., acid, base, oxidation, heat, light), a complex mixture of the parent drug and its degradation products, including Impurity D, is generated. The large datasets produced by techniques like HPLC and LC-MS can be analyzed using chemometric methods such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression. mdpi.commdpi.com

Stability Kinetics and Degradation Product Formation of Molindone Impurity D

Design and Execution of Accelerated and Long-Term Stability Studies

To assess the stability of a drug substance and predict its shelf life, regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines for stability testing. europa.eu These studies are designed to observe how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light. globalresearchonline.netsimsonpharma.com

Long-Term Stability Studies: Long-term studies are conducted under the recommended storage conditions to establish the re-test period or shelf life. For Molindone (B1677401), this typically involves storing the drug substance at 25°C ± 2°C with 60% ± 5% relative humidity (RH). europa.eu Samples are tested at regular intervals to monitor the formation of degradation products, including Impurity D. The testing frequency is usually every three months for the first year, every six months for the second year, and annually thereafter. europa.eu

Accelerated Stability Studies: Accelerated stability studies are performed under exaggerated storage conditions to increase the rate of chemical degradation. openaccessjournals.com Data from these studies are used to predict the stability profile under long-term conditions. For Molindone, a common accelerated condition is 40°C ± 2°C with 75% ± 5% RH. google.com A minimum of three time points (e.g., 0, 3, and 6 months) are typically analyzed over a six-month period. europa.eu These forced degradation studies help to identify potential degradation products and pathways. openaccessjournals.com

The primary analytical technique for these studies is High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), which can effectively separate and quantify Molindone from its impurities. sielc.comresearchgate.net

The following table illustrates hypothetical data from a 6-month accelerated stability study for a Molindone drug substance, monitoring the formation of Impurity D.

| Time Point (Months) | Impurity D (%) | Total Impurities (%) | Assay of Molindone (%) |

|---|---|---|---|

| 0 | <0.05 | 0.15 | 99.8 |

| 1 | 0.08 | 0.22 | 99.7 |

| 3 | 0.15 | 0.35 | 99.5 |

| 6 | 0.24 | 0.55 | 99.2 |

Kinetic Modeling of this compound Formation Rates

Kinetic modeling is used to describe the rate at which an impurity forms over time. ptfarm.pl The formation of degradation products often follows zero-order or first-order kinetics. For many solid-state degradations, a first-order reaction model is applicable, where the rate of degradation is proportional to the concentration of the reactant. ptfarm.plslideshare.net

The first-order rate equation is given by: ln[A]t = ln[A]0 - kt Where:

[A]t is the concentration of the reactant at time t.

[A]0 is the initial concentration of the reactant.

k is the first-order rate constant.

In the context of impurity formation, if we assume the concentration of Molindone remains relatively high and its decrease is directly proportional to the increase in Impurity D, we can model the formation rate of Impurity D. Studies on the photocatalytic decomposition of Molindone have shown that its degradation can follow pseudo-first-order kinetics, with determined rate constants (k) and half-lives (t½) under specific experimental conditions. mdpi.comresearchgate.net

Using the data from Table 1, we can estimate the formation rate constant for Impurity D under accelerated conditions. The rate of formation can be approximated by plotting the concentration of Impurity D versus time.

The following table demonstrates a simplified kinetic analysis for the formation of Impurity D.

| Time (Months) | Impurity D Conc. [P] (%) | Rate of Formation (Δ[P]/Δt) (%/month) |

|---|---|---|

| 0 | 0.05 | - |

| 1 | 0.08 | 0.030 |

| 3 | 0.15 | 0.035 |

| 6 | 0.24 | 0.030 |

The average rate of formation appears relatively constant, suggesting that under these specific conditions, the formation might be approximated by zero-order kinetics in its initial phase. More complex kinetic models can be developed by integrating factors like temperature dependence using the Arrhenius equation. nih.gov

Influence of Environmental Factors on Impurity D Concentration Dynamics

Several environmental factors can significantly influence the rate of degradation of Molindone and the subsequent formation of Impurity D. musechem.commfd.org.mk

Temperature: Increased temperature accelerates chemical reactions, including degradation pathways. As demonstrated in accelerated stability studies, higher temperatures lead to a faster increase in Impurity D levels. globalresearchonline.netopenaccessjournals.com

Humidity: Moisture is a key factor in drug substance stability, often promoting hydrolytic degradation or facilitating other reactions in the solid state. simsonpharma.comgoogle.com For Molindone, formulations with very low water content (less than 5%, preferably less than 2%) have been found to be significantly more stable, indicating that controlling moisture is critical to limiting impurity formation. google.com

pH: Molindone exhibits pH-dependent stability in solution. It is more stable under acidic conditions. google.com A study demonstrated that after 24 hours at 37°C, Molindone loss was significantly higher at pH 7.5 compared to pH 6.0. google.com Although Impurity D formation is associated with a non-hydrolytic pathway, pH can influence the stability of the parent drug and potentially affect the concentration of precursors to Impurity D.

| pH of Buffer System | Molindone Loss (%) |

|---|---|

| 6.0 | 3.0 |

| 6.8 | 6.4 |

| 7.5 | 7.5 |

Elucidation of Reaction Mechanisms Driving Impurity D Accumulation

This compound is characterized by an exocyclic double bond at the 5-position of the indol-4-one (B1260128) ring system. Research into a degradation product with the same molecular formula (C12H15NO) suggests a plausible formation mechanism. researchgate.net This pathway involves a reaction analogous to a Hofmann elimination.

The proposed mechanism for the formation of this compound does not originate from direct degradation of the Molindone structure itself, but rather from a reaction involving the morpholinomethyl side chain. The parent Molindone molecule contains a tertiary amine within the morpholine (B109124) group attached to the 5-position.

Quaternization of the Amine: The tertiary amine of the morpholinomethyl side chain of Molindone can react with an alkylating agent (like methyl iodide in a laboratory setting, or other potential reactants in a formulation) to form a quaternary ammonium (B1175870) salt.

Elimination Reaction: In the presence of a base (such as sodium hydroxide), this quaternary ammonium salt undergoes an elimination reaction. researchgate.net The base abstracts a proton from the carbon adjacent to the indole (B1671886) ring (position 5), leading to the formation of a double bond between this carbon and the methylene (B1212753) bridge. This process expels the quaternary ammonium group as a leaving group, resulting in the formation of this compound with its characteristic exocyclic methylene group.

This elimination pathway explains the formation of the specific structure of Impurity D and highlights a potential degradation route that is distinct from common hydrolysis or oxidation.

Quality Control and Regulatory Aspects of Molindone Impurity D

Adherence to International Conference on Harmonisation (ICH) Guidelines on Impurities (Q3A, Q3B)

The management of Molindone (B1677401) Impurity D is governed by the guidelines established by the International Conference on Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Specifically, ICH Q3A(R2) and ICH Q3B(R2) provide the framework for controlling impurities in new drug substances and new drug products, respectively. ich.orgeuropa.euich.org

ICH Q3A(R2): Impurities in New Drug Substances This guideline applies to impurities that arise during the manufacturing process or storage of the Molindone active pharmaceutical ingredient (API), also known as the drug substance. ich.orggmp-compliance.org It establishes thresholds that trigger the need for reporting, identification, and toxicological qualification of impurities like Molindone Impurity D. slideshare.net The fundamental principle is to control impurities that may be formed during the synthesis of Molindone.

ICH Q3B(R2): Impurities in New Drug Products This guideline focuses on degradation products that appear during the manufacturing or storage of the final Molindone dosage form (e.g., tablets). europa.euich.org this compound, if formed due to the degradation of the Molindone drug substance over time or through interaction with excipients, falls under the purview of this guideline. premier-research.com The thresholds in Q3B(R2) are based on the maximum daily dose (MDD) of the drug and dictate the level at which a degradation product must be reported, identified, and qualified. europa.eu

Adherence to these guidelines ensures a harmonized approach to impurity control, facilitating regulatory approval and ensuring patient safety across different regions. ich.org

Regulatory Requirements for Reporting, Identification, and Qualification of Impurities

Regulatory agencies worldwide have adopted the ICH framework, which outlines specific action thresholds for impurities based on the Maximum Daily Dose (MDD) of the drug. premier-research.com These thresholds are not arbitrary; they represent a scientifically grounded approach to ensuring that patient exposure to any given impurity remains at a safe level. ich.org

Reporting Threshold: This is the level above which an impurity must be reported in a regulatory submission. ich.org For this compound, any amount detected above this threshold during batch analysis must be documented. slideshare.net

Identification Threshold: If this compound is consistently observed at a level exceeding this threshold, its chemical structure must be elucidated. ich.orgeuropa.eu For this compound, the structure is known as 3-Ethyl-2-methyl-5-methylene-1,5,6,7-tetrahydro-4H-indol-4-one. veeprho.comsimsonpharma.com

Qualification Threshold: This is the most critical limit. If the level of this compound surpasses this threshold, comprehensive toxicological data is required to establish its biological safety at that specific concentration. ich.orgeuropa.eu Qualification is the process of acquiring and evaluating data to justify the proposed acceptance criterion for the impurity. ich.org

The specific thresholds are detailed in the tables below.

Table 1: Thresholds for Impurities in New Drug Substances (ICH Q3A) Based on the Maximum Daily Dose (MDD) of Molindone

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

|---|---|---|---|

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day TDI*, whichever is lower | 0.15% or 1.0 mg/day TDI*, whichever is lower |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

TDI: Total Daily Intake (Source: ICH Q3A(R2)) ich.orgslideshare.net

Table 2: Thresholds for Degradation Products in New Drug Products (ICH Q3B) Based on the Maximum Daily Dose (MDD) of Molindone

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

|---|---|---|---|

| < 10 mg | 0.10% | 1.0% or 50 µg TDI*, whichever is lower | 1.0% or 50 µg TDI*, whichever is lower |

| 10 mg - 100 mg | 0.10% | 0.5% or 200 µg TDI*, whichever is lower | 0.5% or 200 µg TDI*, whichever is lower |

| > 100 mg - 2 g | 0.10% | 0.2% or 3 mg TDI*, whichever is lower | 0.2% or 3 mg TDI*, whichever is lower |

| > 2 g | 0.10% | 0.15% | 0.15% |

TDI: Total Daily Intake (Source: ICH Q3B(R2)) europa.euich.org

Development and Validation of Stability-Indicating Analytical Methods for this compound

To accurately monitor and quantify this compound, a stability-indicating analytical method is essential. chromatographyonline.com Such a method can reliably separate the impurity from the active pharmaceutical ingredient (API), other impurities, and any degradation products that may form under various stress conditions. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose. chromatographyonline.com

The development and validation of this method must follow ICH Q2(R1) guidelines and involves several key stages: stabilitystudies.inresearchgate.netgmp-compliance.org

Method Development: The primary goal is to achieve adequate resolution between the Molindone peak and the this compound peak, as well as other related substances. This involves optimizing parameters such as the column type (e.g., C18), mobile phase composition, flow rate, and detector wavelength. nih.govnih.gov

Forced Degradation Studies: To prove the method is "stability-indicating," samples of Molindone are subjected to stress conditions like acid and base hydrolysis, oxidation, heat, and light. registech.com The analytical method must be able to separate this compound from any new degradation products formed during these studies, demonstrating its specificity.

Method Validation: The optimized method undergoes rigorous validation to demonstrate its suitability for its intended purpose. researchgate.net According to ICH Q2(R1), the following parameters must be evaluated: stabilitystudies.inrsc.org

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the test results to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ must be at or below the reporting threshold. slideshare.net

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

A successfully validated stability-indicating method is a cornerstone of quality control, used for batch release testing and long-term stability studies. researchgate.net

Establishment of Control Strategies for this compound during Manufacturing and Storage

A comprehensive control strategy is required to ensure that the level of this compound is consistently maintained below its specification limit in the final product. pharmaknowledgeforum.compharmaguru.co This strategy is developed based on a thorough understanding of how the impurity is formed and how it can be removed or prevented. toref-standards.comveeprho.com

Key elements of a control strategy for this compound include:

Control of Starting Materials: The quality of raw materials and intermediates used in the synthesis of Molindone is critical. Specifications are set for these materials to limit the introduction of precursors that could lead to the formation of this compound. veeprho.com

Process Optimization and In-Process Controls: The manufacturing process for Molindone is designed and optimized to minimize the formation of Impurity D. toref-standards.com This can involve adjusting reaction conditions such as temperature, pressure, and reaction time. In-process controls (IPCs) are implemented at critical steps to monitor the impurity level and ensure the process remains within its validated state. pharmaguru.co

Purification Steps: The manufacturing process includes specific purification steps, such as crystallization or chromatography, designed to effectively remove or "purge" this compound from the final drug substance to an acceptable level. pharmaguru.co

Setting Specifications: Based on regulatory guidelines and process capability, a specific acceptance criterion (limit) for this compound is established for the release of the Molindone drug substance and the finished drug product. toref-standards.com

Stability and Storage Conditions: Proper packaging and storage conditions (e.g., temperature, humidity, light protection) for both the drug substance and the drug product are established through stability studies to prevent the formation of this compound as a degradant over the product's shelf life. registech.com

This multi-faceted approach ensures that every batch of Molindone meets the required quality standards for impurities. pharmaknowledgeforum.com

Role of Reference Standards in Impurity Profiling and Compliance

Reference standards are highly purified and well-characterized materials that are essential for the accurate identification and quantification of impurities. pharmiweb.compharmaffiliates.com A certified reference standard of this compound plays a crucial role in all aspects of quality control and regulatory compliance. pharmaceutical-technology.comsynzeal.com

The functions of the this compound reference standard include:

Identification: In chromatographic analysis (like HPLC), the reference standard is used to confirm the identity of the impurity peak by comparing its retention time with the peak observed in a test sample. pharmiweb.com

Quantification: The reference standard, with its known purity and concentration, is used to calibrate the analytical method and accurately calculate the amount of this compound present in a sample. pharmiweb.compharmacy.biz This is critical for determining if the impurity level is within the established specification limit.

Method Validation: The reference standard is indispensable during the validation of the analytical method, particularly for establishing specificity, linearity, accuracy, and the limits of detection and quantitation. pharmiweb.com

System Suitability Testing: Before routine analysis, the reference standard is often used to perform system suitability tests to ensure that the analytical equipment and procedure are performing correctly on that day. rsc.org

Regulatory Compliance: The use of well-characterized reference standards is a fundamental regulatory expectation. It demonstrates that the methods used for quality control are accurate, reliable, and traceable, ensuring compliance with global pharmacopeial and regulatory standards. pharmaffiliates.compharmacy.bizsimsonpharma.com

In essence, the this compound reference standard is the benchmark against which all analytical measurements are made, making it a cornerstone of the entire quality control and compliance framework for this impurity. pharmaceutical-technology.com

Future Research Directions and Advanced Analytical Perspectives for Molindone Impurity D

Computational Chemistry and In Silico Prediction of Impurity D Formation

Computational chemistry and in silico modeling are powerful tools in modern drug development, offering predictive insights into chemical reactions and degradation pathways. researchgate.net These approaches can be instrumental in understanding the formation of Molindone (B1677401) Impurity D.

Predictive Modeling of Formation Pathways: By employing quantum chemistry and molecular mechanics, researchers can simulate the reaction conditions that lead to the formation of Molindone Impurity D. jstar-research.com These simulations can identify the most likely reaction mechanisms, transition states, and thermodynamic and kinetic parameters involved. This knowledge is crucial for optimizing synthesis routes to minimize the generation of this impurity. For instance, in silico tools can predict how changes in reactants, solvents, temperature, and catalysts might influence the reaction landscape, favoring the formation of the desired API over the impurity. pharmafeatures.com

Software packages designed for predicting chemical degradation can be adapted to forecast the formation of synthesis-related impurities. researchgate.netspringernature.com These programs utilize extensive knowledge bases of chemical transformations to predict potential byproducts under various conditions. springernature.com By inputting the structures of starting materials and intermediates in the molindone synthesis, it is possible to generate a predictive profile of potential impurities, including Impurity D. This proactive approach allows for the early identification of potential issues and the design of more robust synthetic processes. nih.gov

Table 1: Computational Approaches for Impurity Prediction

| Computational Technique | Application in Impurity D Formation | Potential Insights |

|---|---|---|

| Quantum Mechanics (QM) | Elucidating reaction mechanisms and transition states. | Detailed energetic profiles of formation pathways. |

| Molecular Dynamics (MD) | Simulating the behavior of reactants and solvents over time. | Understanding the role of the reaction environment. |

| QSAR Models | Correlating molecular structure with reactivity and propensity for impurity formation. | Identifying structural motifs prone to forming Impurity D. zamann-pharma.com |

| AI/Machine Learning | Analyzing large datasets from synthesis experiments to identify patterns leading to impurity formation. | Predictive models for impurity levels based on process parameters. zamann-pharma.com |

Green Chemistry Approaches in Molindone Synthesis to Mitigate Impurity D Formation

The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to reduce environmental impact and enhance safety and efficiency. wjarr.comsamipubco.com These principles offer a promising framework for minimizing the formation of this compound.

Sustainable Synthesis Strategies: Key green chemistry strategies applicable to molindone synthesis include the use of safer solvents, catalytic reactions, and processes that maximize atom economy. wjarr.comhilarispublisher.comjddhs.com For example, replacing hazardous organic solvents with greener alternatives like water or supercritical fluids can significantly alter reaction pathways and potentially suppress the formation of Impurity D. jddhs.commdpi.com

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers high selectivity and operates under mild conditions, which can reduce the formation of unwanted byproducts. jddhs.commdpi.com Investigating enzymatic routes for key steps in molindone synthesis could lead to a cleaner process with lower levels of Impurity D. mdpi.com Similarly, flow chemistry provides precise control over reaction parameters, which can be leveraged to optimize reaction conditions in real-time to minimize impurity formation. wjarr.com

A study on the synthesis of molindone metabolites using photocatalysis highlights a green chemistry approach that simplifies procedures and avoids organic solvents. mdpi.comresearchgate.net This method, which uses metal oxide nanoparticles to generate reactive oxygen species, could be adapted to investigate and potentially control the formation of Impurity D during synthesis. mdpi.comresearchgate.net

Table 2: Green Chemistry Strategies for Mitigating Impurity D

| Green Chemistry Principle | Application in Molindone Synthesis | Expected Outcome |

|---|---|---|

| Safer Solvents | Replacing traditional organic solvents with water, ethanol, or ionic liquids. mdpi.com | Reduced environmental impact and altered impurity profile. |

| Catalysis | Utilizing highly selective catalysts, including biocatalysts. jddhs.com | Increased reaction efficiency and minimized byproduct formation. |

| Atom Economy | Designing synthetic routes that incorporate the maximum amount of starting materials into the final product. hilarispublisher.com | Reduction of chemical waste and potential impurities. |

| Energy Efficiency | Employing methods like microwave-assisted synthesis to reduce reaction times and energy consumption. mdpi.comfrontiersin.org | Faster reactions with potentially different impurity outcomes. |

| Renewable Feedstocks | Exploring the use of starting materials derived from renewable sources. samipubco.com | More sustainable and potentially cleaner synthesis process. |

Development of Novel Sensor Technologies for Real-time Impurity D Monitoring

The ability to monitor impurity formation in real-time is a significant advantage in pharmaceutical manufacturing, allowing for immediate process adjustments.

Advanced Sensing Platforms: Novel sensor technologies, such as those based on plasmonics and nanomaterials, offer the potential for highly sensitive and selective detection of chemical analytes in real-time. azpharmjournal.comrsc.org Surface Plasmon Resonance (SPR) sensors, for example, can monitor molecular interactions at very low concentrations, making them suitable for detecting trace impurities like this compound directly in the reaction mixture. rsc.org

The development of nanosensors, which utilize materials like gold nanoparticles or carbon nanotubes combined with recognition elements such as antibodies or aptamers, could provide rapid and reliable detection. azpharmjournal.com These sensors can be designed to be highly specific for the molecular structure of Impurity D, enabling its continuous monitoring throughout the synthesis process. azpharmjournal.com

Vibrational spectroscopy techniques, including Raman and Fourier-transform infrared (FTIR) spectroscopy, are already used for real-time process monitoring. americanpharmaceuticalreview.commdpi.com Developing specific chemometric models for these techniques could allow for the quantitative in-line measurement of this compound. europeanpharmaceuticalreview.com

Application of Process Analytical Technology (PAT) for In-line Impurity Control

Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through the measurement of critical process parameters (CPPs) and critical quality attributes (CQAs). vdu.ltbruker.com The goal of PAT is to ensure final product quality by building it into the process from the start. bruker.com

Implementing PAT for Impurity Control: The integration of real-time analytical tools is central to PAT. vdu.ltresearchgate.net For this compound, this would involve using in-line or on-line sensors to monitor its concentration during synthesis. nih.gov Spectroscopic tools like Near-Infrared (NIR), Raman, and UV-Vis spectroscopy are well-suited for this purpose as they can be implemented directly into the reaction vessel or a flow loop. mdpi.comeuropeanpharmaceuticalreview.com

The data generated from these PAT tools can be used to develop a deep understanding of the process, identifying the specific parameters that influence the formation of Impurity D. nih.gov This knowledge allows for the implementation of automated control strategies that adjust process parameters in real-time to maintain the impurity level below a specified threshold, ensuring consistent product quality. nih.gov The application of PAT has been successfully demonstrated in the manufacturing of other antipsychotic drugs like olanzapine, showcasing its potential for the synthesis of molindone. google.comresearchgate.net

Table 3: Process Analytical Technology (PAT) Tools for Impurity D Control

| PAT Tool | Mode of Operation | Information Provided | Control Strategy Application |

|---|---|---|---|

| Raman Spectroscopy | In-line/On-line | Molecular structure and concentration of Impurity D. nih.gov | Real-time feedback control of reaction temperature or reagent addition. |

| NIR Spectroscopy | In-line/On-line | Chemical composition and particle size. europeanpharmaceuticalreview.com | Monitoring reaction progression and endpoint to prevent over-reaction. |

| FTIR Spectroscopy | In-line/On-line | Functional group analysis and concentration. americanpharmaceuticalreview.com | Tracking the consumption of reactants and formation of products and impurities. |

| In-situ Microscopy | In-line | Crystal morphology and size distribution. europeanpharmaceuticalreview.com | Controlling crystallization to minimize impurity incorporation. |

By embracing these future research directions and advanced analytical perspectives, the pharmaceutical industry can continue to enhance the quality and safety of molindone, ensuring that patients receive medications of the highest standard.

Q & A

Basic Research Questions

Q. How can Molindone Impurity D be identified and distinguished from other impurities in drug substances?

- Methodological Answer : Impurity D can be identified using ultra-performance liquid chromatography (UPLC) with photodiode array (PDA) detection, which ensures peak purity and distinguishes it from co-eluting impurities (e.g., IMPs 1-9) . Structural confirmation requires LC-MS/MS for molecular ion characterization and nuclear magnetic resonance (NMR) to resolve ambiguities in isomeric impurities . The FDA recommends providing analytical procedures, structural data, and cross-referencing batch-specific impurity profiles .

Q. What analytical methods are recommended for detecting and quantifying this compound at trace levels?

- Methodological Answer : A validated UPLC method with a linear range from 0.01% (LOQ: 0.01%, LOD: 0.003%) to 200% of the analyte concentration (500 µg/mL) is suitable. Sensitivity studies should confirm signal-to-noise ratios of 3:1 (LOD) and 10:1 (LOQ), with precision ≤1.1% RSD . For trace quantification, use spiked sample solutions and ensure mobile phase stability for up to 48 hours .

Q. How should researchers ensure the purity of this compound reference standards?

- Methodological Answer : Reference standards must be characterized using orthogonal techniques (e.g., HPLC, NMR) and comply with pharmacopeial monographs. If commercial standards are unavailable, prepare stock solutions with documented stability data and validate against qualified reference materials . Impurity identity should align with ICH Q3A guidelines, including structural elucidation and batch-specific impurity profiles .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in stability data for this compound under varying pH conditions?

- Methodological Answer : Stability studies should test Impurity D in solutions with pH ranges A–C, monitoring chromatographic peak integrity over 24–48 hours. For example, acidic conditions (pH C) may reduce purity due to degradation, requiring pH-controlled storage and usage . Data contradictions can be addressed by replicating experiments under controlled temperature (e.g., 25°C vs. 40°C) and validating with mass balance studies (≥95.5% recovery) .

Q. How can researchers design experiments to elucidate the degradation pathways of this compound?

- Methodological Answer : Perform forced degradation studies under stress conditions (e.g., heat, light, oxidation) and analyze degradation products using LC-MS/MS. For example, oxidative stress may generate hydroxy derivatives, while hydrolytic conditions could cleave specific functional groups. Compare fragmentation patterns (e.g., m/z 415 for hydroxy-Impurity D) with synthetic analogs to confirm pathways .

Q. What robust analytical parameters are critical for validating methods to quantify this compound in multicomponent formulations?

- Methodological Answer : Method robustness requires testing flow rate (±0.1 mL/min), column temperature (±5°C), and detection wavelength (±2 nm). Resolution between Impurity D and adjacent peaks (e.g., molindone, IMP-3) must exceed 1.5 under all conditions. Use statistical tools (e.g., Minitab) to evaluate factor interactions and ensure %RSD ≤2.0 for intraday/interday precision .

Q. How should researchers address discrepancies in impurity profiles between synthesized and isolated this compound?

- Methodological Answer : Discrepancies often arise from synthesis byproducts or incomplete purification. Use flash chromatography for isolation, followed by spectroscopic validation (e.g., CMR for carbon environments, MS/MS for fragmentation). Quantify residual synthesis impurities (<0.1%) and cross-validate with spiked recovery studies .

Methodological and Data Integrity Considerations

Q. What protocols ensure data integrity when reporting this compound in peer-reviewed studies?

- Methodological Answer : Follow FAIR principles:

- Full disclosure : Publish raw chromatograms, spectral data, and numerical peak areas with retention times (RT) and coupling constants (J) .

- Reproducibility : Share UPLC method parameters (e.g., column: Purospher® STAR RP-18, mobile phase: acetonitrile-phosphate buffer) and sample preparation details .

- Ethical compliance : Disclose IRB approvals if human subjects are involved and avoid selective reporting of supportive data .

Q. How can researchers optimize experimental workflows to minimize artifact generation during this compound analysis?

- Methodological Answer : Pre-treat columns to avoid stationary phase interactions, use inert solvents (e.g., LC-MS grade acetonitrile), and minimize sample exposure to light/heat. For artifact identification, run blank injections and compare retention times with stress-degradation samples .

Tables for Key Analytical Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.